molecular formula C6H10N4S B1343121 1-(1,3,4-Thiadiazol-2-YL)piperazine CAS No. 72396-58-8

1-(1,3,4-Thiadiazol-2-YL)piperazine

Cat. No.: B1343121
CAS No.: 72396-58-8
M. Wt: 170.24 g/mol
InChI Key: VGAQTZHPPPUQOM-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-YL)piperazine is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(1,3,4-Thiadiazol-2-YL)piperazine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the fatty acid synthesis pathway, leading to potential antimicrobial effects. Additionally, this compound interacts with glutaminase, an enzyme involved in glutamine metabolism, thereby affecting cellular energy production and biosynthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the JAK/STAT3 signaling pathway, which is crucial for cell proliferation and survival . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These changes can lead to altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For instance, its interaction with enoyl-acyl carrier protein reductase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as enoyl-acyl carrier protein reductase and glutaminase, influencing fatty acid and glutamine metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of other metabolic enzymes, further impacting cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These properties determine the localization and accumulation of this compound, affecting its biological activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through the presence of targeting signals or post-translational modifications . This subcellular localization can influence the compound’s activity and function, as it interacts with specific biomolecules within these compartments . For example, mitochondrial localization of this compound can affect mitochondrial function and energy production .

Properties

IUPAC Name

2-piperazin-1-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAQTZHPPPUQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603925
Record name 1-(1,3,4-Thiadiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72396-58-8
Record name 1-(1,3,4-Thiadiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting 1-(1,3,4-thiadiazol-2-yl)-piperazine was prepared by hydrolyzing with alcoholic potassium hydroxide the crude formyl derivative, itself prepared by condensing 1-formyl piperazine with 2-bromo-1,3,4-thiadiazole melting at 74° C. (Goerdeler and al., Ber 89 1534 (1956)).
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